molecular formula C12H15ClFN B11778417 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B11778417
M. Wt: 227.70 g/mol
InChI Key: UOUDHNOYVDWUNA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes a fluorophenyl group and an azabicyclo moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzene derivative reacts with the bicyclic amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets. The azabicyclo moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C12H14FN.ClH/c13-11-4-2-1-3-10(11)12-5-9(6-12)7-14-8-12;/h1-4,9,14H,5-8H2;1H

InChI Key

UOUDHNOYVDWUNA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CNC2)C3=CC=CC=C3F.Cl

Origin of Product

United States

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